N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea is an organic compound with the molecular formula C21H21N3O. It is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, and two phenyl groups attached to a urea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea typically involves the reaction of 4-(Dimethylamino)phenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)phenyl isocyanate+Diphenylamine→N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 25-30°C. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Industrial production may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea oxide, while reduction may produce N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea alcohol .
Wissenschaftliche Forschungsanwendungen
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of histone deacetylases, which play a role in gene expression and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[4-(Dimethylamino)phenyl]-N’-phenylurea
- 4-(Dimethylamino)phenyl isocyanate
- N’-Cycloheptyl-N,N-diphenylurea
Uniqueness
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C21H21N3O |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3-[4-(dimethylamino)phenyl]-1,1-diphenylurea |
InChI |
InChI=1S/C21H21N3O/c1-23(2)18-15-13-17(14-16-18)22-21(25)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,22,25) |
InChI-Schlüssel |
UMRUDSZUNDFSRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.